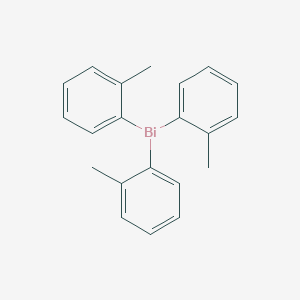

Tri-o-tolylbismuthine

説明

Tri-o-tolylbismuthine is an organometallic compound with the CAS Number: 10050-08-5 and Linear Formula: C21H21Bi . It is a type of organobismuth reagent that is widely used in chemical synthesis .

Molecular Structure Analysis

The molecular formula of Tri-o-tolylbismuthine is C21H21Bi, and its molecular weight is 482.38 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

Tri-o-tolylbismuthine is a solid at 20 degrees Celsius . . It appears as a white to almost white powder or crystal .科学的研究の応用

Chemical Properties and Synthesis

Tri-o-tolylbismuthine is a white to almost white powder or crystal with a molecular formula of C21H21Bi and a molecular weight of 482.38 . It has a melting point between 131.0 to 135.0 °C . It is soluble in tetrahydrofuran (THF), showing almost transparency .

Superconductivity

Tri-o-tolylbismuthine has been found to exhibit superconductivity when doped with potassium . The critical temperature of this superconductivity is 3.6 K . This was evidenced by both the Meissner effect and the zero-resistivity state through dc and ac magnetic susceptibility measurements . This compound is classified as a type-II superconductor .

Organometallic Chemistry

Tri-o-tolylbismuthine is an organometallic compound, which means it contains at least one metal-to-carbon bond where the carbon is part of an organic group . Organometallic compounds have played a major role in the development of the science of chemistry .

Catalysis

Organometallic compounds like Tri-o-tolylbismuthine are often used as catalysts . Catalysts are substances that increase the rate of reactions without themselves being consumed .

Quantum Phenomena

Novel quantum phenomena such as topological insulators and superconductors have been suggested in organometallic compounds like Tri-o-tolylbismuthine .

Superconducting Unit

The benzene ring is identified to be the essential superconducting unit in such a phenyl organometallic compound .

Phase and Composition Determination

The superconducting phase and its composition are determined by combined studies of X-ray diffraction and theoretical calculations as well as Raman spectroscopy measurements .

Potential for New Superconductors

The discovery of superconductivity in Tri-o-tolylbismuthine points to a large pool for finding superconductors from organometallic compounds .

These findings enrich the applications of organometallic compounds in superconductivity and add a new electron-acceptor family of organic superconductors .

将来の方向性

Tri-o-tolylbismuthine is sold by American Elements under the trade name AE Organometallics™. Organometallics are useful reagent, catalyst, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others . The future directions of Tri-o-tolylbismuthine could involve further exploration of these applications.

Relevant Papers A paper titled “Superconductivity in an organometallic compound” discusses the experimental realization of superconductivity with a critical temperature of 3.6 K in a potassium-doped organometallic compound, i.e. tri-o-tolylbismuthine . This paper enriches the physical properties of organometallic compounds in superconductivity .

作用機序

Target of Action

Tri-o-tolylbismuthine is an organobismuth compound composed of one bismuth atom and three methylphenyl groups It’s known that organobismuth compounds have been widely used as reagents for arylation, cross-coupling, oxidation, and other reactions . They can act as Lewis bases for catalytical reactions, such as carbon-carbon and carbon-heteroatom bond formations .

Mode of Action

A study shows that by doping potassium into this organo-bismuth molecule, all synthesized samples exhibit type-ii superconductivity . This is achieved by transferring an electron from K 4s to the C 2p orbital, which results in both red and blue shifts of the Raman spectra .

Result of Action

The primary result of Tri-o-tolylbismuthine’s action, when doped with potassium, is the exhibition of type-II superconductivity at 3.6 K at ambient pressure . One sample also shows superconductivity at 5.3 K . This indicates that the compound has significant potential in the field of superconductivity.

Action Environment

The action of Tri-o-tolylbismuthine is influenced by environmental factors. For instance, the superconductivity exhibited by the compound when doped with potassium occurs at specific temperatures . .

特性

IUPAC Name |

tris(2-methylphenyl)bismuthane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H7.Bi/c3*1-7-5-3-2-4-6-7;/h3*2-5H,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIMJCTYUMGECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[Bi](C2=CC=CC=C2C)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Bi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450290 | |

| Record name | Tri-o-tolylbismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tri-o-tolylbismuthine | |

CAS RN |

10050-08-5 | |

| Record name | Tri-o-tolylbismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

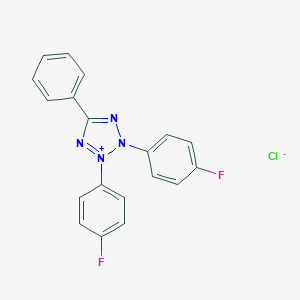

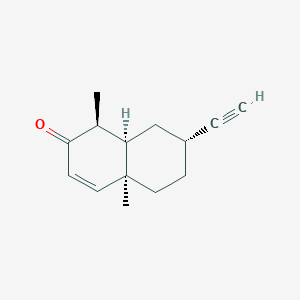

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate](/img/structure/B160246.png)

![(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B160249.png)

![5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B160251.png)

![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)

![7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B160277.png)